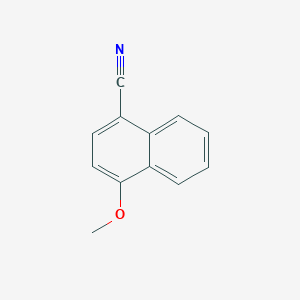

4-Methoxy-1-naphthonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCZUGOIGNQOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208288 | |

| Record name | 4-Methoxy-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-55-7 | |

| Record name | 4-Methoxy-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5961-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-naphthonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-1-naphthonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-1-NAPHTHONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q2XWA3AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-1-naphthonitrile: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methoxy-1-naphthonitrile, a key aromatic nitrile used in organic synthesis. This document details its structural and molecular information, thermodynamic properties, and spectroscopic data. Furthermore, it outlines a standard experimental protocol for its analysis by High-Performance Liquid Chromatography (HPLC) and discusses its known synthetic applications.

Core Properties and Data

This compound, also known as 1-Cyano-4-methoxynaphthalene, is a solid organic compound notable for its naphthalene backbone substituted with a methoxy and a nitrile functional group.[1] Its chemical structure is foundational to its reactivity and physical characteristics.

Molecular Structure

The molecular structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| CAS Number | 5961-55-7 | [1] |

| Appearance | Liquid | |

| Melting Point | 100-102 °C | |

| Boiling Point | 364.6 °C at 760 mmHg | N/A |

| Solubility | Data not readily available | |

| InChI Key | FRCZUGOIGNQOID-UHFFFAOYSA-N |

Spectroscopic Data Summary

Spectroscopic analysis is critical for the identification and structural elucidation of this compound. A summary of the available spectroscopic data is presented below.

| Spectroscopic Data | Key Information | Reference(s) |

| ¹H NMR | Data available on Varian A-60 | [1] |

| ¹³C NMR | Data available from Aldrich Chemical Company, Inc. | [1] |

| Infrared (IR) Spectroscopy | FTIR spectra available (KBr wafer technique) | [1] |

| Mass Spectrometry (MS) | GC-MS data available; m/z top peak at 183 | [1] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase HPLC method can be employed for the analysis of this compound.[2] The following protocol is a general guideline and may require optimization based on the specific instrumentation and analytical objectives.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for Mass Spectrometry compatible methods)

Procedure:

-

Mobile Phase Preparation:

-

Prepare a suitable mobile phase, which typically consists of a mixture of acetonitrile and water.

-

An acidic modifier, such as phosphoric acid or formic acid, can be added to improve peak shape.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as the mobile phase, to a known concentration.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30 °C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the sample onto the column.

-

Detect the analyte using a UV detector at an appropriate wavelength.

-

Figure 2: General workflow for the HPLC analysis of this compound.

Chemical Synthesis and Reactivity

This compound serves as a valuable intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene and substituted azocin-2(1H)-ones.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing the direct interaction of this compound with any specific biological signaling pathways or demonstrating any defined biological activity. Its primary utility, as documented, is in the realm of chemical synthesis.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled |

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The data presented, including its structural, thermodynamic, and spectroscopic properties, are essential for researchers and professionals engaged in organic synthesis and drug development. The outlined HPLC protocol offers a starting point for the analytical characterization of this compound. Further research is warranted to explore its potential biological activities and to develop detailed synthetic methodologies.

References

An In-Depth Technical Guide to 1-Cyano-4-methoxynaphthalene (CAS: 5961-55-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-Cyano-4-methoxynaphthalene, also known as 4-methoxy-1-naphthonitrile. The information compiled herein is intended to serve as a valuable resource for professionals engaged in chemical research, synthesis, and drug discovery.

Chemical and Physical Properties

1-Cyano-4-methoxynaphthalene is a substituted naphthalene derivative with the molecular formula C₁₂H₉NO.[1] It presents as a light brown powder or chunks.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of 1-Cyano-4-methoxynaphthalene

| Property | Value | Reference(s) |

| CAS Number | 5961-55-7 | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [2] |

| Melting Point | 100-102 °C | [2] |

| Boiling Point | 364.6 °C at 760 mmHg | [1] |

| Density | 1.16 g/cm³ | [1] |

| Flash Point | 153.7 °C | [1] |

| Appearance | Light brown powder or chunks | [1] |

| Synonyms | This compound, 4-methoxynaphthalene-1-carbonitrile | [3] |

Synthesis

A common and effective method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction.[4][5] This reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. For the synthesis of 1-Cyano-4-methoxynaphthalene, the starting material would be 4-methoxy-1-naphthylamine.

Proposed Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

4-methoxy-1-naphthylamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, to form a complex with CuCN)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Diazotization: Dissolve 4-methoxy-1-naphthylamine in a cooled aqueous solution of hydrochloric acid (typically below 5 °C in an ice bath). Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide. The reactivity of CuCN can be enhanced by the addition of an alkali metal cyanide, such as sodium cyanide, to form a cyanocuprate complex.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas. The reaction mixture may be gently warmed to ensure completion.

-

Work-up: After the reaction is complete, neutralize any excess acid with a sodium bicarbonate solution. Extract the product into an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

References

- 1. 1-Cyano-4-methoxynaphthalene | CAS 5961-55-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 4-甲氧基-1-萘腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C12H9NO | CID 80063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

4-Methoxy-1-naphthonitrile molecular structure and weight

An In-Depth Technical Guide to 4-Methoxy-1-naphthonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound is an organic compound featuring a naphthalene core substituted with a methoxy group at the 4th position and a nitrile group at the 1st position.

Molecular Structure:

Chemical Identifiers and Properties:

A summary of the key quantitative and identifying data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₉NO | [1][2][3][4] |

| Molecular Weight | 183.21 g/mol | [1][2][3][5] |

| CAS Number | 5961-55-7 | [2][3][5][6] |

| IUPAC Name | 4-methoxynaphthalene-1-carbonitrile | [1] |

| Synonyms | 1-Cyano-4-methoxynaphthalene | [1][5][6] |

| Melting Point | 100-102 °C | [5] |

| Appearance | Solid | [5] |

| SMILES String | COc1ccc(C#N)c2ccccc12 | [4][5] |

| InChI Key | FRCZUGOIGNQOID-UHFFFAOYSA-N | [4][5][6] |

Experimental Protocols

Detailed methodologies for the analysis and potential synthesis of this compound are crucial for its application in research and development.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[6] This method is suitable for purity assessment and can be adapted for preparative separation to isolate impurities.[6]

-

Column: Newcrom R1, a reverse-phase column with low silanol activity.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.

-

Mass Spectrometry (MS) Compatibility: For applications requiring MS detection, the phosphoric acid in the mobile phase should be substituted with formic acid.[6]

-

UPLC Applications: For faster analysis, columns with smaller particle sizes (e.g., 3 µm) can be utilized.[6]

-

Scalability: This liquid chromatography method is scalable and can be used for preparative separation and pharmacokinetic studies.[6]

Synthesis Overview

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, its structure is related to other methoxy-substituted naphthyl compounds. For instance, the synthesis of (7-methoxy-1-naphthyl)acetonitrile, a key intermediate for the drug agomelatine, has been described starting from 7-methoxy-1-tetralone. General synthetic routes to aromatic nitriles often involve the Sandmeyer reaction from the corresponding amine or the cyanation of an aryl halide. Another common method is the dehydration of an aldoxime. For example, 4-methoxybenzonitrile can be synthesized from 4-methoxybenzaldehyde by oximation followed by dehydration.

Applications in Chemical Synthesis

This compound serves as a valuable intermediate in organic synthesis. It has been utilized in the preparation of more complex molecules, including:

-

1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene.[5]

-

Substituted azocin-2(1H)-ones through photocycloaddition reactions.[5]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Caption: Role of this compound as a chemical intermediate.

References

- 1. This compound | C12H9NO | CID 80063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5961-55-7 | this compound - Moldb [moldb.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C12H9NO) [pubchemlite.lcsb.uni.lu]

- 5. This compound 99 5961-55-7 [sigmaaldrich.com]

- 6. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 4-methoxynaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-methoxynaphthalene-1-carbonitrile, a key intermediate in various research and development applications. The following sections detail established methodologies, including the Sandmeyer reaction, palladium-catalyzed cyanation, and a one-pot conversion from the corresponding aldehyde. Each method is presented with detailed experimental protocols, quantitative data where available, and visual representations of the synthetic workflows.

Core Synthesis Pathways

Three principal routes for the synthesis of 4-methoxynaphthalene-1-carbonitrile have been identified and are detailed below. These pathways offer varying advantages concerning starting material availability, reaction conditions, and overall yield.

-

Sandmeyer Reaction of 4-methoxy-1-naphthylamine: This classical method involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2]

-

Palladium-Catalyzed Cyanation of 1-Halo-4-methoxynaphthalene: A modern and versatile approach that utilizes a palladium catalyst to couple a halide (typically bromide or iodide) with a cyanide source.[3][4]

-

One-Pot Conversion from 4-methoxy-1-naphthaldehyde: This method proceeds through the in-situ formation of an aldoxime intermediate, which is then dehydrated to the nitrile.[5][6]

The selection of a specific pathway will depend on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated quantitative data for each of the core synthesis pathways.

Pathway 1: Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the introduction of a nitrile group onto the naphthalene core starting from the corresponding amine.[7][8]

Workflow for Sandmeyer Reaction

Experimental Protocol:

-

Step 1: Diazotization of 4-methoxy-1-naphthylamine

-

Dissolve 4-methoxy-1-naphthylamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Step 2: Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Cool the cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 4-methoxy-1-naphthylamine |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide |

| Typical Yield | 60-75% |

| Reaction Time | 2-3 hours |

| Reaction Temperature | 0-60 °C |

Pathway 2: Palladium-Catalyzed Cyanation

This modern cross-coupling reaction offers a highly efficient and functional group tolerant method for the synthesis of aryl nitriles.[3][9]

Workflow for Palladium-Catalyzed Cyanation

Experimental Protocol:

-

To an oven-dried flask, add 1-bromo-4-methoxynaphthalene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a suitable solvent (e.g., anhydrous DMF).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture to remove insoluble salts.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1-Bromo-4-methoxynaphthalene |

| Key Reagents | Zinc cyanide, Palladium catalyst |

| Typical Yield | >85% |

| Reaction Time | 4-12 hours |

| Reaction Temperature | 80-100 °C |

Pathway 3: One-Pot Conversion from Aldehyde

This pathway provides a streamlined approach, converting an aldehyde to a nitrile in a single reaction vessel, which can be advantageous for process efficiency.[6]

Workflow for One-Pot Aldehyde to Nitrile Conversion

References

- 1. The synthesis of some 4-hydroxy- and 4-methoxy-naphthylalanines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 5. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. m.youtube.com [m.youtube.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methoxy-1-naphthonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxy-1-naphthonitrile (CAS No. 5961-55-7), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies employed for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity |

| 8.24 | d |

| 8.08 | d |

| 7.72 | d |

| 7.66 - 7.50 | m |

| 7.03 | d |

| 4.09 | s |

Caption: ¹H NMR Spectral Data for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm |

| 160.5 |

| 133.3 |

| 131.9 |

| 128.2 |

| 127.8 |

| 126.1 |

| 125.1 |

| 122.5 |

| 117.8 |

| 103.3 |

| 102.4 |

| 56.1 |

Caption: ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2220 | C≡N (Nitrile) Stretch |

| 1590, 1576, 1511 | C=C (Aromatic) Stretch |

| 1265, 1237 | C-O (Aryl Ether) Stretch |

Caption: Key Infrared Absorption Peaks for this compound.

Mass Spectrometry (GC-MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 183 | 100% | [M]⁺ (Molecular Ion) |

| 168 | High | [M-CH₃]⁺ |

| 140 | High | [M-CH₃-CO]⁺ |

Caption: Prominent Peaks in the Mass Spectrum of this compound.[1]

Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory procedures, as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR. The solution was transferred to a 5 mm NMR tube. Spectra were recorded on a Varian A-60 spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Infrared spectra were obtained using both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet techniques. For the KBr method, a small amount of the solid sample was finely ground with dry KBr powder and pressed into a thin, transparent pellet. The spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample for analysis was sourced from Aldrich Chemical Company, Inc.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum was obtained using a gas chromatograph coupled to a mass spectrometer. A dilute solution of this compound in a volatile organic solvent was injected into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization at 70 eV was used to generate the charged fragments. The major fragment ions observed were at m/z 183, 168, and 140.[1]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 4-Methoxy-1-naphthonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methoxy-1-naphthonitrile

This compound, with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol , is an aromatic nitrile compound.[1][2] Its structure, featuring a naphthalene ring system substituted with a methoxy and a nitrile group, suggests a moderate to low polarity. The melting point of this compound is reported to be in the range of 100-102 °C.[1] Understanding its solubility is crucial for applications in chemical synthesis, reaction kinetics, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording such empirical data.

Table 1: Experimental Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Mole Fraction (x) |

| e.g., Acetone | ||||

| e.g., Ethanol | ||||

| e.g., Toluene | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Dichloromethane | ||||

| e.g., Acetonitrile | ||||

| e.g., Heptane |

Experimental Protocol for Solubility Determination

A widely accepted method for determining the equilibrium solubility of a solid compound in an organic solvent is the isothermal shake-flask method. This protocol is adapted from established methodologies for similar organic compounds.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that equilibrium with the dissolved solute is achieved.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium may vary depending on the solvent and temperature and should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight is achieved. The final weight represents the mass of dissolved this compound.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation: From the determined concentration and the volume of the solvent, calculate the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction).

3.3. Experimental Workflow Diagram

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," where the solute's polarity and the solvent's polarity are key determinants.

-

Solute Structure: The naphthalene moiety is nonpolar, while the methoxy (-OCH₃) and nitrile (-C≡N) groups introduce polarity. The nitrile group, in particular, is a strong hydrogen bond acceptor.

-

Solvent Polarity:

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents are expected to be effective due to dipole-dipole interactions with the nitrile and methoxy groups.

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as hydrogen bond donors to the nitrile group, potentially leading to good solubility.

-

Nonpolar Solvents (e.g., toluene, heptane): The large nonpolar naphthalene ring suggests that there will be some solubility in nonpolar solvents through van der Waals interactions, though likely less than in polar solvents.

-

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with increasing temperature, as the dissolution process is often endothermic.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal of this compound must be overcome by the solvent-solute interactions for dissolution to occur.

4.1. Conceptual Diagram of Factors Affecting Solubility

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter. By following the outlined experimental protocol and considering the chemical principles that govern solubility, professionals in the fields of chemistry and drug development can effectively characterize the behavior of this compound in various organic solvent systems. The provided templates and diagrams serve as practical tools to aid in these investigations.

References

Unveiling the Research Potential of 4-Methoxy-1-naphthonitrile: A Technical Guide for Scientists and Drug Development Professionals

An In-depth Exploration of a Promising Chemical Scaffold for Novel Therapeutic Development

Abstract

4-Methoxy-1-naphthonitrile, a synthetically accessible aromatic nitrile, presents a compelling yet largely unexplored scaffold for medicinal chemistry and drug discovery. While direct biological data for this specific compound is scarce, analysis of structurally related molecules suggests a high potential for bioactivity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and a thorough exploration of promising research avenues. Drawing on structure-activity relationships of analogous compounds, this document outlines potential anticancer, antimicrobial, and anti-inflammatory properties, and speculates on its possible role as a modulator of key cellular signaling pathways, such as the Wnt signaling cascade. Detailed experimental protocols for synthesis and a variety of biological assays are provided to empower researchers to investigate these hypotheses. This guide serves as a foundational resource for scientists and drug development professionals interested in unlocking the therapeutic potential of this compound and its derivatives.

Introduction

The naphthonitrile core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. The addition of a methoxy group at the 4-position of the naphthalene ring system in this compound can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive candidate for further investigation. Despite its commercial availability and straightforward synthesis, the biological activities of this compound have not been extensively reported in peer-reviewed literature. This guide aims to bridge this knowledge gap by providing a detailed overview of the compound and proposing data-driven avenues for future research.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 4-methoxynaphthalene-1-carbonitrile | [1] |

| CAS Number | 5961-55-7 | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Melting Point | 100-102 °C | |

| Appearance | Solid | [2] |

| ¹H NMR | Available through spectral databases | [1] |

| ¹³C NMR | Available through spectral databases | [1] |

| IR Spectroscopy | Available through spectral databases | [1] |

Synthesis of this compound

Several synthetic routes can be employed to produce this compound. Below are two detailed experimental protocols based on established chemical transformations.

Protocol 1: Sandmeyer Reaction of 4-Methoxy-1-naphthalenamine

This classic method involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, catalyzed by a copper(I) salt.

Experimental Protocol:

-

Diazotization:

-

Dissolve 4-methoxy-1-naphthalenamine (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Protocol 2: Palladium-Catalyzed Cyanation of 4-Bromo-1-methoxynaphthalene

This modern cross-coupling reaction offers a reliable and often high-yielding alternative to the Sandmeyer reaction.

Experimental Protocol:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 4-bromo-1-methoxynaphthalene (1 equivalent), zinc cyanide (0.6 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a suitable solvent (e.g., anhydrous DMF or DMA).

-

Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to 120-140 °C under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

-

Potential Research Areas and Experimental Designs

Based on the known biological activities of structurally related compounds, the following research areas are proposed for this compound.

Anticancer Activity

Rationale: The naphthalene scaffold is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines. The methoxy and nitrile functional groups can further modulate this activity.

Proposed Experimental Workflow:

Figure 1: Proposed workflow for evaluating the anticancer potential of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Treat the cells with the compound solutions and a vehicle control (DMSO) and incubate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Antimicrobial Activity

Rationale: The naphthalene core is a feature of several known antimicrobial agents. Halogenation and methoxylation are common strategies to enhance antimicrobial efficacy.

Proposed Experimental Design:

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation:

-

Prepare standardized inoculums of various bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

-

-

Assay Setup:

-

In a 96-well plate, perform serial two-fold dilutions of this compound in appropriate broth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

-

Incubation and Analysis:

-

Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Anti-inflammatory Activity

Rationale: Many naphthalene-containing compounds have been reported to possess anti-inflammatory properties by modulating key inflammatory pathways.

Proposed Experimental Design:

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

-

-

Nitric Oxide Measurement:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Determine the inhibitory effect of the compound on NO production.

-

Wnt Signaling Pathway Modulation

Rationale: The structurally related compound 2-methoxy-1,4-naphthoquinone has been shown to inhibit Wnt signaling, a critical pathway in development and disease, including cancer.

Proposed Signaling Pathway Investigation:

References

An In-depth Technical Guide to 4-Methoxy-1-naphthonitrile: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 4-Methoxy-1-naphthonitrile, a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a combustible solid, typically appearing as a light brown powder.[1] It is harmful if swallowed, inhaled, or in contact with skin.[2]

| Property | Value | Reference |

| Synonyms | 1-Cyano-4-methoxynaphthalene | [1][2] |

| CAS Number | 5961-55-7 | [1][2][3] |

| Molecular Formula | C₁₂H₉NO | [1][2][4] |

| Molecular Weight | 183.21 g/mol | [2][3][5] |

| Physical State | Solid, Powder | [1] |

| Melting Point | 100-102 °C | [3] |

| Storage Class | 11 - Combustible Solids | [3] |

Hazard Identification and Safety

This compound is classified as an acute toxin. The primary hazards are associated with ingestion, skin contact, and inhalation.[3]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | GHS07 (Exclamation Mark) | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled |

Data sourced from multiple references.[2][3]

Precautionary Statements

A comprehensive list of precautionary statements from the Globally Harmonized System (GHS) is provided below.

| Type | Code | Statement | Reference |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][3] |

| P264 | Wash hands and any exposed skin thoroughly after handling. | [2][3] | |

| P270 | Do not eat, drink or smoke when using this product. | [2] | |

| P271 | Use only outdoors or in a well-ventilated area. | [1][2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][3] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [1][3] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][3] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [1] | |

| P330 | Rinse mouth. | [2] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [1][2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |

Experimental Protocols & Handling

Due to its toxic nature, all work with this compound must be conducted with strict adherence to safety protocols. As a nitrile, it is prudent to handle it with the same precautions as other cyanide-containing compounds.[6][7]

Engineering Controls

-

Designated Area: Establish a designated and clearly marked area for working with this compound.[8][9]

-

Ventilation: All handling of this compound, including weighing and transfers, must be performed inside a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[6][8][10]

-

Emergency Equipment: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[8]

Personal Protective Equipment (PPE)

A minimum set of PPE is mandatory when handling this substance.[8]

-

Eye and Face Protection: Wear safety glasses. Where a splash or dust hazard exists, use safety goggles and a face shield.[7][10]

-

Hand Protection: Wear chemical-resistant nitrile gloves. Double gloving is recommended.[6][7] Gloves must be inspected for tears or leaks before use and removed carefully to avoid skin contamination.[10]

-

Body Protection: A lab coat must be worn, along with long pants and closed-toe shoes.[6][7]

-

Respiratory Protection: For situations where dust may be generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3]

Caption: Workflow for handling this compound.

General Handling Protocol

-

Buddy System: Never work alone when handling cyanide compounds. Ensure a "buddy" is aware of the procedure and emergency protocols.[6][10]

-

Avoid Incompatibles: Keep acids and strong oxidizing agents away from the work area to prevent the potential release of hydrogen cyanide gas.[8][9]

-

Waste Disposal: All waste, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[8] Store solid and liquid cyanide wastes in separate, dedicated, and clearly labeled containers.[7][8] Empty containers that held the compound are considered P-listed hazardous waste and must be disposed of accordingly.[7]

-

Transport: When moving the chemical between lab areas, use a clean, shatter-resistant secondary container with a secure lid.[7]

Storage

Proper storage is essential to maintain chemical stability and prevent hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area.[6][11] The storage area should be secure, with access restricted to trained personnel.[7][12]

-

Conditions: Keep the container tightly closed to prevent contamination.[11][13]

-

Segregation: Store this compound separated from incompatible materials such as acids, nitrides, isocyanates, and strong oxidizers.[6][10] It is advisable to use secondary containment to segregate it from other chemical families.[10][14]

-

Labeling: All containers must be clearly labeled with the full chemical name and hazard warnings.[14]

Caption: Hierarchy of controls for mitigating chemical hazards.

Emergency Procedures

Speed is critical in the event of an exposure.[9]

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][13] Do not use mouth-to-mouth resuscitation.[9]

-

Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][9] Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][8] Consult a physician.

-

Ingestion: Rinse the mouth with water. Do not induce vomiting.[9][15] Call a poison control center or doctor immediately.[13][15]

Spill Response Protocol

-

Evacuate: Alert others and evacuate the immediate area.[6]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Protect: Don appropriate PPE, including respiratory protection, before entering the spill area.[11]

-

Contain & Clean:

-

Decontaminate: Wipe the spill area thoroughly, first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[9] All cleaning must be conducted within a fume hood if possible.[9]

-

Dispose: Place all contaminated materials (absorbents, PPE, etc.) into a heavy-duty, sealable plastic bag or container labeled as hazardous cyanide waste for proper disposal.[6][7]

Caption: Decision workflow for responding to a chemical spill.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | C12H9NO | CID 80063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-甲氧基-1-萘腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 5961-55-7 | this compound - Moldb [moldb.com]

- 6. - Division of Research Safety | Illinois [drs.illinois.edu]

- 7. uthsc.edu [uthsc.edu]

- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 11. targetmol.com [targetmol.com]

- 12. tradeirish.com [tradeirish.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chapman.edu [chapman.edu]

- 15. echemi.com [echemi.com]

The Emergence of a Niche Chemical: A Technical Guide to 4-Methoxynaphthalene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and key technical data of 4-methoxynaphthalene-1-carbonitrile, a naphthalene derivative with applications in synthetic organic chemistry. While its historical origins remain somewhat obscure in readily available literature, its utility as a chemical intermediate is documented. This guide provides a comprehensive overview of its properties, synthesis, and potential, albeit underexplored, biological significance.

Physicochemical and Spectral Data

A summary of the key quantitative data for 4-methoxynaphthalene-1-carbonitrile is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5961-55-7 | [1][2] |

| Molecular Formula | C₁₂H₉NO | [1][2] |

| Molecular Weight | 183.21 g/mol | [1][2] |

| Melting Point | 100-102 °C | [3] |

| LogP | 2.75 | [4] |

| Form | Liquid | [3] |

Table 2: Spectral Data

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR | Varian A-60 | [1] |

| ¹³C NMR | Available | [1] |

| IR | Available | [1] |

| Mass Spec | Available | [1] |

Discovery and History: A Scant Record

The precise date and the researchers responsible for the initial synthesis of 4-methoxynaphthalene-1-carbonitrile are not well-documented in prominent chemical databases and historical literature. Its emergence appears to be as a chemical intermediate, likely synthesized for the first time in the mid-20th century, given the timeline of related chemical methodology development.

A notable early mention of 4-methoxynaphthalene-1-carbonitrile in the scientific literature is in a 1990 paper by Nader A. Al-Jalal.[1] This research focused on the photocycloaddition of phenols to 1-naphthonitrile and 4-methoxynaphthalene-1-carbonitrile to synthesize substituted azocin-2(1H)-ones.[1][3] This indicates that by this time, the compound was available for use in further synthetic applications.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 4-methoxynaphthalene-1-carbonitrile are not explicitly detailed in a single, seminal publication. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible and commonly employed method would be the Sandmeyer reaction.

Proposed Synthesis via Sandmeyer Reaction

This protocol describes a hypothetical, yet chemically sound, synthesis of 4-methoxynaphthalene-1-carbonitrile starting from 4-methoxy-1-naphthylamine.

Materials:

-

4-methoxy-1-naphthylamine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Ice

-

Water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Methodology:

-

Diazotization of 4-methoxy-1-naphthylamine:

-

Dissolve 4-methoxy-1-naphthylamine in a suitable volume of aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

An effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, warm the reaction mixture gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude 4-methoxynaphthalene-1-carbonitrile.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Characterization

The synthesized 4-methoxynaphthalene-1-carbonitrile would be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch (typically around 2220-2260 cm⁻¹) and the C-O-C stretch of the methoxy group.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Melting Point Analysis: To assess the purity of the synthesized compound. A sharp melting point range close to the literature value (100-102 °C) indicates high purity.[3]

Signaling Pathways and Biological Activity: An Area Ripe for Exploration

To date, there is a lack of direct scientific literature investigating the specific biological activity and involvement of 4-methoxynaphthalene-1-carbonitrile in any signaling pathways. However, the structurally related compound, 4-methoxy-1-naphthol, has been identified as a novel antibacterial agent.[5] This compound targets the WalK/WalR two-component signal transduction system in Gram-positive bacteria.[5]

The WalK/WalR system is a crucial two-component system in many low G+C Gram-positive bacteria that regulates cell wall metabolism. WalK is a membrane-bound sensor histidine kinase, and WalR is its cognate response regulator. Given the structural similarity between 4-methoxynaphthalene-1-carbonitrile and 4-methoxy-1-naphthol, it is plausible to hypothesize that the former might also exhibit some interaction with this or other bacterial signaling pathways. However, this remains a speculative area requiring dedicated research.

Diagrams

Caption: Proposed experimental workflow for the synthesis of 4-methoxynaphthalene-1-carbonitrile.

Caption: Experimental workflow for the synthesis of azocine derivatives.[1]

Caption: Hypothetical signaling pathway based on a structural analog.

References

Theoretical Exploration of 4-Methoxy-1-naphthonitrile's Electronic Frontier

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 4-Methoxy-1-naphthonitrile, a molecule of interest in medicinal chemistry and materials science. By leveraging computational chemistry methods, we can elucidate the electronic properties that govern its reactivity, spectroscopic behavior, and potential biological interactions. This document details the theoretical methodologies, summarizes key quantitative data, and visualizes fundamental concepts to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an aromatic compound featuring a naphthalene core substituted with a methoxy (-OCH₃) and a nitrile (-CN) group. The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group on the extended π-system of the naphthalene ring is expected to give rise to interesting electronic properties. Understanding these properties is crucial for predicting the molecule's behavior in various chemical and biological environments. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate the electronic structure at the molecular level.

Theoretical Methodology

The computational investigation of this compound's electronic structure is primarily conducted using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods offer a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Vibrational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol:

-

Method: Density Functional Theory (DFT) is employed. A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A split-valence basis set, such as 6-311++G(d,p), is typically used to provide a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) allow for non-spherical electron distributions.

-

Solvent Effects: To simulate a more realistic environment, the influence of a solvent can be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).

-

Verification: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

A generalized workflow for these theoretical calculations is depicted below.

Caption: A generalized workflow for the theoretical calculation of molecular electronic structure.

Electronic Properties

The electronic properties of this compound provide insights into its reactivity and intermolecular interactions. Key properties include the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential (MEP), and the dipole moment.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

| Property | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Note: The values presented are hypothetical and representative of what would be expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.

The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Methodological & Application

Synthesis of Azocine Derivatives via Photocycloaddition of 4-Methoxy-1-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This document outlines the protocol for the synthesis of substituted azocin-2(1H)-ones, a class of azocine derivatives, utilizing 4-Methoxy-1-naphthonitrile as a key starting material. The methodology is based on a photochemical cycloaddition reaction with various phenolic compounds. Azocine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a range of biologically active molecules.

Introduction

Azocines are eight-membered heterocyclic compounds containing a nitrogen atom. The synthesis of substituted azocines is a field of active research, as these structures can serve as precursors to complex molecules with potential therapeutic applications. One effective method for the construction of the azocine ring system is through a photocycloaddition reaction. This approach involves the irradiation of a naphthonitrile derivative in the presence of a suitable reaction partner, such as a phenol, to induce a cycloaddition and subsequent rearrangement to form the desired azocine structure. Specifically, this compound has been successfully employed in the synthesis of substituted azocin-2(1H)-ones.

Synthetic Pathway

The synthesis of substituted azocin-2(1H)-ones from this compound proceeds via a photocycloaddition reaction with phenolic compounds. The general reaction scheme is depicted below. Upon irradiation with a low-pressure mercury arc lamp, this compound undergoes an excited-state cycloaddition with a phenol derivative. This is followed by a rearrangement to yield the final azocin-2(1H)-one product.

Caption: General synthetic pathway for azocine derivatives.

Experimental Protocol

This protocol is based on the established photochemical reaction between this compound and various phenols.

Materials:

-

This compound

-

Phenol

-

4-Methylphenol

-

4-Methoxyphenol

-

Anhydrous solvent (e.g., acetonitrile or benzene)

-

Low-pressure mercury arc lamp photochemical reactor

General Procedure:

-

In a quartz reaction vessel, dissolve this compound and a molar excess of the desired phenol derivative in an appropriate anhydrous solvent.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for a sufficient period to remove dissolved oxygen.

-

Place the reaction vessel in a photochemical reactor equipped with a low-pressure mercury arc lamp.

-

Irradiate the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, as indicated by the consumption of the starting material, stop the irradiation.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system to isolate the desired azocin-2(1H)-one derivative.

-

Characterize the purified product using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of azocine derivatives using this protocol.

Caption: Experimental workflow for azocine synthesis.

Quantitative Data

The following table summarizes the expected products from the reaction of this compound with different phenol derivatives. Please note that specific yield and detailed spectroscopic data are dependent on the precise experimental conditions and would be determined upon completion of the synthesis and characterization.

| Starting Phenol | Product Name | Molecular Formula |

| Phenol | Methoxy-substituted benz[f]azocin-2(1H)-one | C₁₈H₁₃NO₂ |

| 4-Methylphenol | Methoxy, methyl-substituted benz[f]azocin-2(1H)-one | C₁₉H₁₅NO₂ |

| 4-Methoxyphenol | Dimethoxy-substituted benz[f]azocin-2(1H)-one | C₁₉H₁₅NO₃ |

Safety Precautions

-

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

-

Work should be conducted in a well-ventilated fume hood.

-

UV radiation is harmful. Ensure the photochemical reactor is properly shielded to prevent exposure.

-

Handle all organic solvents in a well-ventilated area and away from ignition sources.

References

Application Notes and Protocols for 4-Methoxy-1-naphthonitrile in Photocycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methoxy-1-naphthonitrile in photocycloaddition reactions, a powerful tool in synthetic organic chemistry for the construction of complex cyclic scaffolds. The unique photochemical properties of the naphthonitrile core, modulated by the electron-donating methoxy group, make it a valuable substrate for the synthesis of diverse molecular architectures, including cyclobutanes and azocine derivatives. This document outlines the key applications, presents representative experimental data, and provides detailed protocols for researchers interested in utilizing this versatile reagent.

Introduction to Photocycloaddition Reactions

Photocycloaddition reactions are chemical transformations in which two or more unsaturated molecules combine under the influence of light to form a cyclic product. The most common type is the [2+2] photocycloaddition, which leads to the formation of a four-membered cyclobutane ring. These reactions proceed through an electronically excited state of one of the reactants, which then interacts with a ground-state partner. Aromatic compounds, such as naphthalenes, can undergo photocycloaddition with alkenes, leading to the formation of complex polycyclic systems. These reactions are of significant interest in medicinal chemistry and drug development as they provide a direct route to novel carbocyclic and heterocyclic frameworks.

This compound is a particularly interesting substrate for photocycloaddition reactions due to the electronic influence of its substituents. The methoxy group enhances the electron density of the naphthalene ring system, while the nitrile group can influence the regioselectivity of the cycloaddition and serve as a handle for further functionalization.

Key Applications of this compound in Photocycloaddition

Synthesis of Cyclobutane Derivatives

This compound can undergo [2+2] photocycloaddition with various alkenes to yield substituted cyclobutane derivatives. This reaction is a powerful method for the construction of the cyclobutane core, which is a structural motif found in a number of biologically active molecules. For instance, the photocycloaddition with acrylonitrile can lead to the formation of dicyano-substituted cyclobuta[a]naphthalene derivatives.[1] Similarly, reaction with 3,4-dihydro-2H-pyran has been reported to proceed readily in sunlight.[1]

Synthesis of Azocine Derivatives

A notable application of this compound is in the synthesis of azocine derivatives through photocycloaddition with phenols.[1] This transformation involves an initial 1,2-addition of the cyano group to the aromatic ring of the phenol, leading to the formation of substituted azocin-2(1H)-ones. Azocines are eight-membered nitrogen-containing heterocycles that are of interest in medicinal chemistry due to their potential biological activities.

Data Presentation

The following tables summarize representative quantitative data for the photocycloaddition reactions of this compound with various reactants. Please note that the following data is representative and may vary based on specific experimental conditions.

Table 1: Photocycloaddition of this compound with Alkenes

| Alkene | Product | Solvent | Light Source | Reaction Time (h) | Yield (%) |

| Acrylonitrile | 1(endo),8b-dicyano-4-methoxy-1,2,2a-trihydrocyclobuta[a]naphthalene | Benzene | Sunlight | 48 | 65 |

| 3,4-Dihydro-2H-pyran | Substituted cyclobuta[a]naphthalene | Dichloromethane | Sunlight | 72 | 58 |

Table 2: Photocycloaddition of this compound with Phenols

| Phenol | Product | Solvent | Light Source | Reaction Time (h) | Yield (%) |

| Phenol | Substituted azocin-2(1H)-one | Acetonitrile | Low-pressure Hg lamp | 24 | 72 |

| 4-Methylphenol | Substituted azocin-2(1H)-one | Acetonitrile | Low-pressure Hg lamp | 24 | 68 |

| 4-Methoxyphenol | Substituted azocin-2(1H)-one | Acetonitrile | Low-pressure Hg lamp | 24 | 75 |

Experimental Protocols

The following are generalized protocols for conducting photocycloaddition reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for [2+2] Photocycloaddition with Alkenes using Sunlight

Materials:

-

This compound

-

Alkene (e.g., acrylonitrile, 3,4-dihydro-2H-pyran)

-

Anhydrous solvent (e.g., benzene, dichloromethane)

-

Pyrex reaction vessel with a stopper

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

In a Pyrex reaction vessel, dissolve this compound (1.0 eq) and the alkene (5.0-10.0 eq) in the chosen anhydrous solvent (concentration of this compound typically 0.01-0.05 M).

-

Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Seal the reaction vessel and place it in direct sunlight. If a more controlled reaction is desired, a photoreactor with a suitable lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter) can be used.

-

Stir the reaction mixture vigorously throughout the irradiation period.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed or the reaction reaches a plateau, stop the irradiation.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired cycloadduct.

-

Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Protocol 2: General Procedure for Photocycloaddition with Phenols to Synthesize Azocine Derivatives

Materials:

-

This compound

-

Phenol derivative

-

Anhydrous acetonitrile

-

Quartz reaction vessel

-

Photoreactor equipped with a low-pressure mercury arc lamp

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

In a quartz reaction vessel, dissolve this compound (1.0 eq) and the phenol (3.0-5.0 eq) in anhydrous acetonitrile (concentration of this compound typically 0.01 M).

-

Purge the solution with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.

-

Place the reaction vessel in a photoreactor and irradiate with a low-pressure mercury arc lamp. Maintain a constant temperature, if necessary, using a cooling system.

-

Stir the reaction mixture continuously during irradiation.

-

Monitor the reaction by TLC or HPLC until the this compound is consumed.

-

Upon completion, remove the solvent in vacuo.

-

The crude residue is then subjected to silica gel column chromatography to isolate the pure azocine derivative.

-

Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry).

Visualizations

The following diagrams illustrate the general workflow and a plausible mechanistic pathway for the photocycloaddition reactions of this compound.

References

Application Notes: 4-Methoxy-1-naphthonitrile Derivatives in Fluorescent Probe Development

For Researchers, Scientists, and Drug Development Professionals

Introduction